molecular formula C10H14BrN5 B6982062 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine

4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B6982062
M. Wt: 284.16 g/mol
InChI Key: CPJKRBVJMYSQGH-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two pyrazole rings, and an ethyl group

Properties

IUPAC Name

4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN5/c1-3-16-6-8(5-13-16)4-12-10-9(11)7(2)14-15-10/h5-6H,3-4H2,1-2H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJKRBVJMYSQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NNC(=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Alkylation: The brominated pyrazole is alkylated with 1-ethyl-4-chloromethylpyrazole in the presence of a base such as potassium carbonate or sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazole rings can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of related pyrazole derivatives.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole rings suggests it could act as an inhibitor or modulator of certain biochemical pathways, potentially involving interactions with metal ions or hydrogen bonding with active site residues.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with a single pyrazole ring and a bromine atom.

    1-Ethyl-4-methylpyrazole: Lacks the bromine atom and the second pyrazole ring.

    5-Methyl-1H-pyrazol-3-amine: Similar core structure but without the bromine and ethylpyrazole substituents.

Uniqueness

4-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its combination of two pyrazole rings, a bromine atom, and an ethyl group. This unique structure allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to simpler pyrazole derivatives.

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